3-(3-Chlorophenyl)-4-propylpyrrolidine
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Overview
Description
3-(3-Chlorophenyl)-4-propylpyrrolidine is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a chlorophenyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-4-propylpyrrolidine typically involves the reaction of 3-chlorobenzaldehyde with propylamine to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired pyrrolidine compound. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-4-propylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the compound into its corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(3-Chlorophenyl)-4-propylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-4-propylpyrrolidine involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor of certain enzymes or bind to specific receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with similar structural features but different pharmacological properties.
3-(3-Chlorophenyl)piperidine: Another compound with a chlorophenyl group attached to a different nitrogen-containing ring.
Uniqueness
3-(3-Chlorophenyl)-4-propylpyrrolidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H18ClN |
---|---|
Molecular Weight |
223.74 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-propylpyrrolidine |
InChI |
InChI=1S/C13H18ClN/c1-2-4-11-8-15-9-13(11)10-5-3-6-12(14)7-10/h3,5-7,11,13,15H,2,4,8-9H2,1H3 |
InChI Key |
LZWHRYWTICDSQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CNCC1C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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